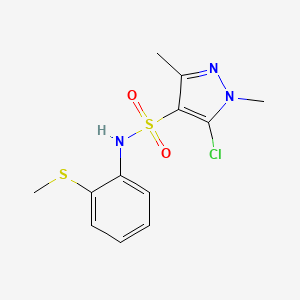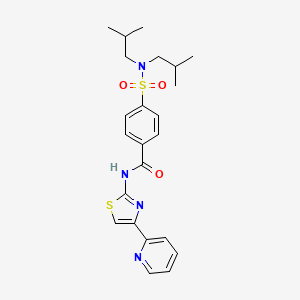
4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
カタログ番号 B2474293
CAS番号:
361479-26-7
分子量: 472.62
InChIキー: LYDUBCILUUCVJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as DI-TBOA, is a potent inhibitor of the glutamate transporter EAAT2. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.
科学的研究の応用
1. Synthesis and Biological Activity
- Research has demonstrated the synthesis of compounds similar to 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, focusing on their spectroscopic properties and biological activities, particularly against bacterial and fungal infections. Such compounds show potential in antimicrobial applications (Patel & Patel, 2015).
2. Synthesis Methods and Optimization
- Improved synthesis methods for compounds structurally related to the queried compound have been explored, emphasizing the effects of different reaction conditions on product yield, showcasing the potential for high-yield synthesis under specific conditions (Dian, 2010).
3. Antifungal Properties
- Research into the synthesis of new derivatives, like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides, has highlighted their potential as antifungal agents. This indicates a broader application in the field of antifungal drug development (Narayana et al., 2004).
4. Anticancer Activity
- Studies have shown the synthesis of Co(II) complexes with compounds structurally similar to the queried compound, examining their fluorescence properties and in vitro anticancer activity, particularly in human breast cancer cell lines. This suggests potential use in cancer research and therapy (Vellaiswamy & Ramaswamy, 2017).
5. Inhibitory Effects on Kinase Activity
- Some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, offering potential applications in cancer treatment and research into kinase inhibition mechanisms (Borzilleri et al., 2006).
6. Properties in Aggregation Enhanced Emission
- Research into pyridyl substituted derivatives has revealed their aggregation enhanced emission and multi-stimuli-responsive properties, indicating potential applications in material science, particularly in the development of luminescent materials (Srivastava et al., 2017).
7. Antipsychotic Potential
- Certain heterocyclic carboxamides, similar in structure to the queried compound, have shown potential as antipsychotic agents, with promising in vitro and in vivo activities. This suggests potential applications in the development of new antipsychotic medications (Norman et al., 1996).
8. Antimicrobial and Antitumor Studies
- Zinc(II) complexes with pyridine thiazole derivatives exhibit notable antimicrobial activity and specificity for certain bacteria or cancer cell lines. This opens avenues for the development of novel bioactive materials (Xun-Zhong et al., 2020).
9. Directing Group in C-H Amination
- The role of pyridin-2-yl aniline as a directing group in promoting C-H amination mediated by cupric acetate has been investigated, offering insights into novel methods for benzamide derivative synthesis (Zhao et al., 2017).
10. Antimicrobial Activity of Thiazole Derivatives
- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacterial strains. This highlights their potential in antimicrobial drug development (Bikobo et al., 2017).
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDUBCILUUCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)
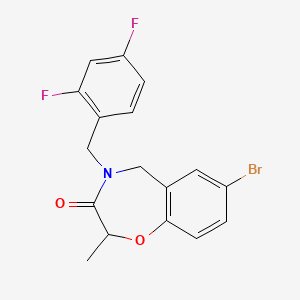
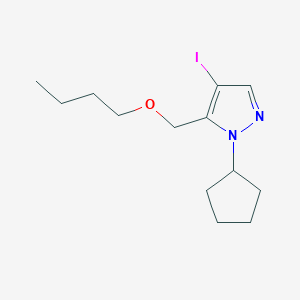
![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)
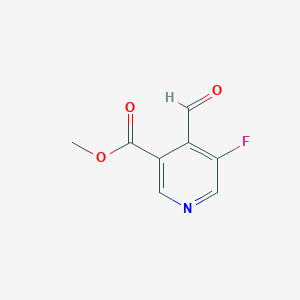
![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)

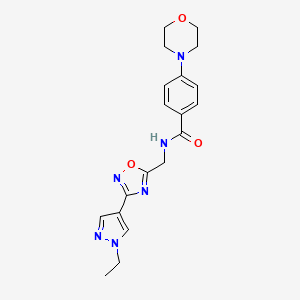
![Methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2474225.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)
